molecular formula C10H15NO4 B2915916 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid CAS No. 2567498-37-5

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Cat. No. B2915916
CAS RN: 2567498-37-5
M. Wt: 213.233
InChI Key: LFOMCBFEQHZHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 2567498-37-5 . It has a molecular weight of 213.23 . The IUPAC name for this compound is 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.23 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Kinetics Modeling in Biochemical Processes

One study explored the kinetics modeling of inhibition and utilization of mixed volatile fatty acids in the formation of polyhydroxyalkanoates by Ralstonia eutropha, emphasizing the biochemical processes involving acetic, propionic, and butyric acids as major fermentation products. This research highlights the bacterium's preference for propionic acid for cell mass synthesis and butyric acid for polymer synthesis, indicating the intricate biochemical pathways and potential applications in bioplastic production (Yu et al., 2002).

Enzyme Inhibitory Activity

Research on substituted pyrrol-1-ylacetic acids revealed their inhibitory activity on aldose reductase, an enzyme involved in diabetic complications. This study suggests potential applications in the development of therapeutic agents for managing diabetes-related conditions (Nicolaou & Demopoulos, 2003).

Synthesis and Biological Activity

Another study focused on the synthesis and biological activity of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, exploring analgesic and anti-inflammatory activities. This research opens pathways for new drug development leveraging the structural properties of these compounds (Gein et al., 2018).

Antioxidant and Inhibitory Studies

The antioxidant and selective xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand were explored, demonstrating the compound's potential as inhibitors of xanthine oxidase, a key enzyme in oxidative stress and related diseases (Ikram et al., 2015).

Maillard Reaction Cascade

Research on sugar fragmentation in the Maillard reaction cascade, particularly focusing on the formation of acetic acid, sheds light on the complex chemical reactions during food processing and its implications for flavor, aroma, and nutritional value in food science (Davidek et al., 2006).

properties

IUPAC Name

2-(4-hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMCBFEQHZHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.